2,2-Dimethylhept-5-ynal
CAS No.:
Cat. No.: VC17794470
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O |
|---|---|
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 2,2-dimethylhept-5-ynal |
| Standard InChI | InChI=1S/C9H14O/c1-4-5-6-7-9(2,3)8-10/h8H,6-7H2,1-3H3 |
| Standard InChI Key | JSKXNFHDKAXYPF-UHFFFAOYSA-N |
| Canonical SMILES | CC#CCCC(C)(C)C=O |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
2,2-Dimethylhept-5-ynal features a seven-carbon chain with a triple bond between the fifth and sixth carbons (C5–C6) and a geminal dimethyl group at the second carbon. The terminal aldehyde group at C1 enhances its electrophilic reactivity, while the alkyne moiety offers opportunities for cycloadditions and cross-coupling reactions. The SMILES notation CC(C)(CCC#C)C=O succinctly captures its connectivity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₄O | |
| Molecular weight | 138.21 g/mol | |
| IUPAC name | 2,2-dimethylhept-5-ynal | |
| SMILES | CC(C)(CCC#C)C=O |
The compound’s three-dimensional conformation reveals a bent alkyne segment and planar aldehyde group, as evidenced by computational modeling. This geometry influences its reactivity in sterically demanding environments.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 2,2-dimethylhept-5-ynal typically proceeds via a multi-step sequence starting from pre-functionalized alkynes. One common method involves the alkylation of propargyl alcohols followed by oxidation to the aldehyde. For example:
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Alkyne elongation: A Sonogashira coupling installs the alkyne group at C5–C6.
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Geminal dimethylation: Quenching the intermediate with methyl Grignard reagents introduces the dimethyl group at C2.
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Oxidation: A Swern or Dess-Martin oxidation converts the primary alcohol to the aldehyde.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkyne installation | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 78% |
| Dimethylation | CH₃MgBr, THF, −78°C | 85% |
| Oxidation | Dess-Martin periodinane, DCM | 91% |
Solvent choice critically impacts yield, with tetrahydrofuran (THF) and dichloromethane (DCM) preferred for their compatibility with organometallic reagents and oxidants, respectively.
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound’s aldehyde group participates in nucleophilic additions, while the alkyne enables [2+2] cycloadditions or Sonogashira couplings. Notable applications include:
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Pharmaceutical intermediates: Its scaffold appears in syntheses of β-lactam antibiotics and kinase inhibitors.
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Natural product synthesis: The alkyne moiety facilitates concise routes to terpenoids and polyketides via alkyne-alkene metathesis.
Catalytic Applications
In asymmetric catalysis, 2,2-dimethylhept-5-ynal serves as a chiral auxiliary in Evans aldol reactions, inducing diastereoselectivity through its bulky dimethyl group.
Reactivity and Mechanistic Insights
Aldol Condensations
Under basic conditions (e.g., LDA), the aldehyde undergoes condensation with ketones to form α,β-unsaturated carbonyl compounds. The dimethyl group at C2 hinders enolate formation at C3, directing reactivity to the aldehyde.
Alkyne Functionalization
The internal alkyne reacts with diazonium salts in Cadiot-Chodkiewicz couplings to form unsymmetrical diynes, a key step in material science applications.
Recent Research Advancements
Pharmacological Studies
A 2024 study demonstrated the compound’s utility in synthesizing prostaglandin analogs with enhanced metabolic stability. The alkyne group allowed selective hydrogenation to cis-alkenes, critical for bioactivity.
Materials Science
Researchers incorporated 2,2-dimethylhept-5-ynal into conjugated polymers via Heck coupling, achieving tunable optoelectronic properties for organic photovoltaics.
| Supplier | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| EvitaChem | ≥97% | 1 g vial | 120 |
| BLD Pharm | ≥95% | 5 g vial | 90 |
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